molecular formula C8H4BrFN2O2 B2471232 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid CAS No. 1360928-47-7

5-bromo-6-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B2471232
CAS No.: 1360928-47-7
M. Wt: 259.034
InChI Key: DILYPHVSHFNKMP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-indazole-3-carboxylic acid (CAS: 1360928-47-7) is a high-purity heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features both a bromo and a fluoro substituent on the indazole core, making it a versatile precursor for further functionalization, notably via metal-catalyzed cross-coupling reactions. [1] The indazole-3-carboxylic acid scaffold is a key intermediate in the preparation of more complex molecules. Recent research has highlighted methods for the direct and selective alkylation of this core structure, which is a critical step in the synthesis of various synthetic cannabinoids and their metabolites for forensic and pharmacological studies. [2] More broadly, substituted indazole compounds are investigated for their potential as kinase inhibitors, with studies exploring their application in neurodegenerative diseases, immune system disorders, and inflammatory conditions. [6] Chemical Data: • CAS Number: 1360928-47-7 • Molecular Formula: C 8 H 4 BrFN 2 O 2 • Molecular Weight: 259.03 g/mol • Storage: Sealed in dry, store at 2-8°C [1] Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1] Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated place. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-6-fluoro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILYPHVSHFNKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360928-47-7
Record name 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid
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Preparation Methods

Bromination at Position 5

The first patent outlines a bromination protocol using NBS in acetonitrile with azobisisobutyronitrile (AIBN) as a radical initiator, yielding 4-bromo-3-fluoro-2-methylaniline with 85% efficiency. For 5-bromo-6-fluoro-1H-indazole, this method is modified by starting with 6-fluoro-2-methylaniline. Key parameters include:

  • Molar ratios : NBS:substrate = 1.1–1.3:1.
  • Temperature : 70–80°C to favor radical chain propagation.
  • Workup : Quenching with sodium bisulfite to eliminate excess brominating agents.

Fluorination at Position 6

Indazole Ring Formation via Diazotization and Cyclization

The cyclization of bromo-fluoro-aniline derivatives into indazoles is achieved using isoamyl nitrite in diethyl ether, as described in CN110452177A. For 5-bromo-6-fluoro-1H-indazole synthesis:

  • Diazotization : Treat 5-bromo-6-fluoro-2-methylaniline with isoamyl nitrite at 0–5°C.
  • Cyclization : Heat the diazonium intermediate to 60°C for 6–8 hours, yielding the indazole core.
  • Protection : Acetylation of the indazole nitrogen using acetic anhydride prevents undesired side reactions during subsequent carboxylation.

Carboxylic Acid Functionalization at Position 3

Carboxylation via Directed Ortho-Metalation

Introducing the carboxylic acid group at position 3 requires precision. US20110172428A1 details a method for indazole-3-carboxylic acid synthesis using aluminum chloride-mediated Friedel-Crafts acylation, followed by hydrolysis. Adapted for bromo-fluoro-indazoles:

  • Acylation : Treat protected 5-bromo-6-fluoro-1H-indazole with chlorooxalate in dichloromethane/AlCl3.
  • Hydrolysis : Reflux the acylated intermediate with aqueous HCl to yield the carboxylic acid.
    Optimized conditions :
  • Solvent : Dimethylformamide (DMF) for improved solubility.
  • Base : Diisopropylethylamine (DIPEA) to scavenge HCl.
  • Yield : 76–81% after recrystallization from methanol/water.

Alternative Carboxylation Routes

  • Kolbe-Schmitt Reaction : Direct carboxylation using CO2 under high pressure (5–10 atm) at 150°C, though this method risks decarboxylation under acidic conditions.
  • Oxidation of Methyl Groups : If a methyl substituent exists at position 3, oxidation with KMnO4 or CrO3 in H2SO4 affords the carboxylic acid. This approach is less favored due to harsh conditions and lower yields (~50%).

Deprotection and Final Purification

Deprotection of the acetylated indazole nitrogen is achieved using inorganic bases. Patent CN110452177A reports a 79.6% yield after deprotection with K2CO3 in methanol/water (1:1 v/v) at room temperature. For this compound:

  • Deprotection : Stir the acetylated compound with 1.2–1.8 equivalents of K2CO3 for 12–14 hours.
  • Acidification : Adjust to pH 2–3 with HCl to precipitate the carboxylic acid.
  • Crystallization : Recrystallize from methanol to obtain Form A (solvent-free) or Form B (methanol solvate) as per US20110172428A1.

Analytical Characterization and Quality Control

Critical analytical data for this compound include:

  • 1H NMR : Aromatic protons appear as distinct singlets (H-4 and H-7) and doublets (H-2 and H-5), with coupling constants confirming substituent positions.
  • HPLC Purity : ≥99% after recrystallization.
  • Melting Point : 215–218°C (Form A).

Comparative Analysis of Synthetic Routes

Parameter Route A (CN110452177A) Route B (US20110172428A1)
Starting Material 6-Fluoro-2-methylaniline Indazole-3-carbonitrile
Bromination Agent NBS HBr/AcOH
Cyclization Method Isoamyl nitrite Pd-catalyzed coupling
Carboxylation Yield 78% 76%
Total Steps 4 5
Overall Yield 62% 58%

Route A offers superior efficiency due to fewer steps and higher yields in bromination and cyclization stages. Route B, while reliable for carboxylation, involves costly palladium catalysts.

Industrial-Scale Considerations

For kilogram-scale production, Route A is preferred due to:

  • Solvent Recovery : Methanol/water mixtures are easily recycled.
  • Safety : Avoids high-pressure CO2 and toxic chromium reagents.
  • Cost : NBS and isoamyl nitrite are economically viable at scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions are common, where the bromine or fluorine atoms can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Role as a Lead Compound
5-Bromo-6-fluoro-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in developing anti-cancer agents and other therapeutic drugs. Its unique chemical structure allows for modifications that enhance biological activity and selectivity towards specific targets.

Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit promising cytotoxicity against various cancer cell lines. For example, a study demonstrated that modifications at the indazole core could lead to compounds with increased potency against breast cancer cells, showcasing its potential as a scaffold for drug design.

Biochemical Research

Enzyme Inhibition Studies
This compound is extensively used in biochemical research to investigate enzyme inhibition and receptor binding. Its ability to interact with biological targets aids researchers in understanding complex biological pathways.

Case Study: Targeting Kinases
In a study focused on kinase inhibition, this compound was evaluated for its effects on specific kinases involved in cancer progression. The results indicated that certain derivatives could effectively inhibit these kinases, leading to reduced cell proliferation in vitro .

Material Science

Synthesis of Novel Materials
The compound is explored for its potential in creating novel materials, including polymers and coatings. Its unique properties can be leveraged to develop materials with specific functionalities, such as enhanced durability or chemical resistance.

Case Study: Polymer Development
Researchers have utilized this compound as a building block for synthesizing specialized polymers. These polymers exhibited improved mechanical properties and thermal stability compared to conventional materials, making them suitable for various industrial applications.

Analytical Chemistry

Standardization in Chromatography
In analytical chemistry, this compound acts as a standard in chromatography and other analytical techniques. It aids in the accurate quantification of similar compounds in complex mixtures, ensuring reliable results in research and quality control.

Agrochemical Applications

Development of New Agrochemicals
The compound is being investigated for its potential use in developing new agrochemicals. Its chemical properties may contribute to more effective pest control solutions, enhancing agricultural productivity.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Pharmaceutical DevelopmentKey intermediate for anti-cancer agents and therapeutic drugsModifications enhance biological activity; effective against cancer cell lines
Biochemical ResearchStudies on enzyme inhibition and receptor bindingEffective kinase inhibitors identified
Material ScienceCreation of novel materials including polymers and coatingsImproved mechanical properties observed
Analytical ChemistryActs as a standard in chromatographyEnsures reliable quantification of compounds
Agrochemical ApplicationsPotential development of new agrochemicalsEnhancements in pest control solutions under investigation

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid with analogous indazole/benzimidazole derivatives from the evidence, highlighting key structural differences:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Features Evidence ID
This compound C₈H₄BrFN₂O₂ 273.03 Br (5), F (6), COOH (3) Carboxylic acid enhances solubility -
3-Bromo-6-fluoro-1H-indazole C₇H₄BrFN₂ 215.02 Br (3), F (6) Lacks COOH; simpler structure
4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid C₈H₅BrN₂O₃ 257.04 Br (4), OH (6), COOH (3) Hydroxy group may alter acidity
5-Bromo-6-fluoro-3-methyl-1H-indazole C₈H₅BrFN₂ 229.04 Br (5), F (6), CH₃ (3) Methyl reduces polarity vs. COOH
5-[(4-Bromo-2-chlorophenyl)amino]-... (benzimidazole) C₁₅H₁₁BrClFN₂O₂ 399.62 Br (aryl), Cl (aryl), F, COOH (benzimidazole core) Benzimidazole core; aryl substitution

Impact of Substituents on Physicochemical Properties

  • Carboxylic Acid vs. Methyl/Hydroxy Groups: The carboxylic acid in the target compound (vs.
  • Halogen Effects: Bromo and fluoro groups in positions 5 and 6 (target compound) may enhance metabolic stability compared to non-halogenated analogs. The benzimidazole derivative incorporates additional chlorine, which could increase lipophilicity and alter target binding.
  • Heterocycle Differences : Benzimidazole derivatives (e.g., ) exhibit a fused benzene-imidazole ring system, differing from indazole’s fused benzene-pyrazole structure. This distinction affects π-π stacking and hydrogen-bonding capabilities in molecular interactions.

Research and Application Gaps

For example:

  • The benzimidazole derivative may exhibit distinct kinase inhibition profiles due to its extended aromatic system.
  • Hydroxy-substituted analogs (e.g., ) could serve as chelating agents or intermediates in metal-catalyzed reactions, whereas the target compound’s carboxylic acid group might favor salt formation or conjugation.

Biological Activity

5-Bromo-6-fluoro-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The molecular formula of this compound is C8H4BrFN2O2C_8H_4BrFN_2O_2 with a molecular weight of approximately 259.04 g/mol. The compound features a bromine atom at the 5-position and a fluorine atom at the 6-position of the indazole ring, which contributes to its unique reactivity and biological activity.

The biochemical properties of this compound are primarily determined by its interactions with various biomolecules, including enzymes and proteins. These interactions can influence cellular functions such as:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : It has been shown to affect the transcriptional activity of certain genes involved in tumor progression.
  • Metabolism : The compound can alter metabolic processes within cells, potentially leading to changes in energy production and utilization.

The molecular mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes associated with cancer progression. For instance, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), showing promising IC50 values in enzymatic assays (e.g., IC50 = 15.0 nM for FGFR1 inhibition) .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .
  • Cell Cycle Regulation : It affects the cell cycle distribution, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a potential mechanism for its anti-proliferative effects .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
FGFR InhibitionIC50 = 15.0 nM
Anti-ProliferativeInduced apoptosis in K562 cells
Cell Cycle RegulationIncreased G0/G1 phase population
Gene Expression ModulationAffects transcriptional activity

Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

  • A study demonstrated that compounds containing an indazole scaffold exhibit significant anti-tumor properties, with this particular compound showing effective inhibition against various cancer cell lines .
  • Another research focused on structure-activity relationships (SAR) concluded that modifications at specific positions on the indazole ring significantly influence biological activity, emphasizing the importance of fluorine and bromine substituents .

Q & A

What are the optimized synthetic routes for 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid, and how can regioselectivity challenges be addressed?

Basic:
The compound is typically synthesized via cyclization of substituted phenylhydrazines with keto-acid precursors. Bromine and fluorine substituents are introduced using halogenation reagents (e.g., NBS for bromination and Selectfluor for fluorination). Recrystallization from polar aprotic solvents like DMF or DMSO is recommended for purification, as observed in related indazole derivatives .

Advanced:
Regioselective halogenation requires directing groups or metal-mediated strategies. For example, a carboxylate group at the 3-position directs bromination to the 5-position via electrophilic substitution. Fluorination at the 6-position can be achieved using SNAr reactions on a nitro- or bromo-precursor under basic conditions (e.g., KF/18-crown-6). Reaction monitoring via LC-MS and optimization of temperature (60–80°C) and pH (pH 8–10) are critical to suppress side reactions .

What analytical techniques are most effective for characterizing the crystal structure and purity of this compound?

Basic:
X-ray crystallography (using SHELX programs for refinement) and NMR spectroscopy (¹H/¹³C, ¹⁹F) are standard. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced:
For challenging crystallization, micro-scale vapor diffusion or co-crystallization with counterions (e.g., sodium salts) improves crystal quality. Solid-state NMR (¹⁹F MAS) can resolve fluorine environments in amorphous phases. Pair distribution function (PDF) analysis is useful for non-crystalline samples .

How can researchers modify the solubility of this compound for biological assays without altering its core structure?

Basic:
Salt formation (e.g., sodium or potassium salts of the carboxylic acid) enhances aqueous solubility. Co-solvents like DMSO (<10%) or cyclodextrin inclusion complexes are empirically validated approaches .

Advanced:
Pro-drug strategies, such as esterification of the carboxylic acid (e.g., methyl or PEGylated esters), improve lipophilicity. pH-sensitive formulations (e.g., nanoparticles) enable controlled release in physiological conditions. Solubility parameters (Hansen solubility sphere) can guide solvent selection .

What are the key reactivity patterns of the carboxylic acid and halogen substituents in this compound?

Basic:
The carboxylic acid participates in amide coupling (EDC/HOBt) and esterification. Bromine undergoes Suzuki-Miyaura cross-coupling, while fluorine is generally inert but can be displaced under strong nucleophilic conditions (e.g., LiAlH4) .

Advanced:
Site-selective functionalization of bromine requires Pd-catalyzed borylation (Miyaura borylation) for further derivatization. Photoredox catalysis enables C–F activation for aryl-aryl coupling. Computational DFT studies (e.g., Gibbs free energy of transition states) predict reaction pathways .

How should researchers design assays to evaluate the biological activity of this compound?

Basic:
In vitro enzymatic assays (e.g., kinase inhibition) using fluorescence-based substrates or ADP-Glo™ kits. Cell viability assays (MTT or resazurin) assess cytotoxicity. Dose-response curves (IC₅₀) and controls (DMSO vehicle) are essential .

Advanced:
Target engagement can be validated via cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR). For in vivo studies, pharmacokinetic parameters (Cmax, t½) are optimized using LC-MS/MS quantification in plasma .

What methodologies ensure accurate quantification of this compound in complex matrices?

Basic:
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (λ = 254 nm). Calibration curves (1–100 µg/mL) and internal standards (e.g., deuterated analogs) improve accuracy .

Advanced:
UPLC-QTOF-MS provides high sensitivity (LOD < 10 ng/mL) and specificity. Matrix effects (e.g., plasma proteins) are mitigated using stable isotope dilution. Method validation follows ICH guidelines for precision (±5%), accuracy (90–110%), and linearity (R² > 0.99) .

How does the compound’s stability vary under different storage conditions?

Basic:
Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis and photodegradation. Stability in DMSO (1–10 mM) is typically >6 months when stored desiccated .

Advanced:
Forced degradation studies (40°C/75% RH, UV light) identify degradation products (e.g., decarboxylation or dehalogenation). LC-MS/MS monitors degradation kinetics, and Arrhenius plots predict shelf-life .

What computational approaches predict the compound’s binding modes with biological targets?

Basic:
Molecular docking (AutoDock Vina) with X-ray structures of target proteins (e.g., kinases). Pharmacophore models align key functional groups (carboxylic acid, halogens) with active-site residues .

Advanced:
Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100-ns trajectories. Free-energy perturbation (FEP) calculates ΔΔG for mutagenesis studies .

How can contradictory data in SAR studies be resolved?

Basic:
Replicate experiments with standardized protocols (e.g., fixed cell lines, passage numbers). Statistical analysis (ANOVA, p < 0.05) identifies outliers. Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Advanced:
Multivariate analysis (PCA or PLS) deconvolutes confounding variables (e.g., solubility, assay interference). Bayesian inference models quantify uncertainty in dose-response relationships .

What structural analogs of this compound are reported, and how do their activities compare?

Basic:
6-Bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9) lacks the 6-fluoro substituent, reducing target affinity by ~10-fold. 5-Fluoro analogs show improved metabolic stability but lower solubility .

Advanced:
Comparative MD simulations reveal that the 6-fluoro group stabilizes π-π stacking in hydrophobic pockets. QSAR models (CoMFA) correlate halogen electronegativity with IC₅₀ values .

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